molecular formula C15H19NO3 B14209682 2-acetyl-3-(4-methoxyphenyl)-N,N-dimethylbut-2-enamide CAS No. 827574-26-5

2-acetyl-3-(4-methoxyphenyl)-N,N-dimethylbut-2-enamide

Katalognummer: B14209682
CAS-Nummer: 827574-26-5
Molekulargewicht: 261.32 g/mol
InChI-Schlüssel: JHQNEZKIAYEMAN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-acetyl-3-(4-methoxyphenyl)-N,N-dimethylbut-2-enamide is an organic compound with a complex structure that includes an acetyl group, a methoxyphenyl group, and a dimethylbutenamide moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is known for its mild and functional group-tolerant reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Analyse Chemischer Reaktionen

Types of Reactions

2-acetyl-3-(4-methoxyphenyl)-N,N-dimethylbut-2-enamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The specific conditions, such as temperature and solvent, depend on the desired reaction and product.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or carboxylic acid, while reduction may yield an alcohol.

Wissenschaftliche Forschungsanwendungen

2-acetyl-3-(4-methoxyphenyl)-N,N-dimethylbut-2-enamide has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-acetyl-3-(4-methoxyphenyl)-N,N-dimethylbut-2-enamide involves its interaction with specific molecular targets and pathways. The acetyl and methoxyphenyl groups may play a role in its binding affinity and activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to 2-acetyl-3-(4-methoxyphenyl)-N,N-dimethylbut-2-enamide include other acetylated and methoxyphenyl-substituted compounds. Examples include:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which may confer unique chemical and biological properties compared to similar compounds.

Eigenschaften

CAS-Nummer

827574-26-5

Molekularformel

C15H19NO3

Molekulargewicht

261.32 g/mol

IUPAC-Name

2-acetyl-3-(4-methoxyphenyl)-N,N-dimethylbut-2-enamide

InChI

InChI=1S/C15H19NO3/c1-10(12-6-8-13(19-5)9-7-12)14(11(2)17)15(18)16(3)4/h6-9H,1-5H3

InChI-Schlüssel

JHQNEZKIAYEMAN-UHFFFAOYSA-N

Kanonische SMILES

CC(=C(C(=O)C)C(=O)N(C)C)C1=CC=C(C=C1)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.